Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate
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Overview
Description
Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a methoxy group and a dimethylbenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate typically involves the esterification of 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoic acid.
Reduction: Formation of 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxy and dimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Lacks the sulfonamido and dimethyl groups, making it less complex.
Ethyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of the sulfonamido group.
Ethyl 4-(dimethylamino)benzoate: Similar structure but different functional groups.
Uniqueness
Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonamido)benzoate is unique due to the presence of both the sulfonamido and methoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-5-24-18(20)14-6-8-15(9-7-14)19-25(21,22)17-11-10-16(23-4)12(2)13(17)3/h6-11,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISZGWWXRGAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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